8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Description
Properties
IUPAC Name |
8-tert-butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26FNO4/c1-19(2,3)13-8-10-20(11-9-13)22(16(12-26-20)18(24)25)17(23)14-6-4-5-7-15(14)21/h4-7,13,16H,8-12H2,1-3H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YINKQUUKILDXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The 1-oxa-4-azaspiro[4.5]decane core is typically assembled via cyclization reactions. A method adapted from the synthesis of tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-formylate involves sodium ethoxide-mediated ring closure . For the target compound, tert-butyl-4-cyano-4-(hydroxymethyl)piperidine-1-carboxylate could serve as a starting material. Ethyl bromoacetate alkylation at the hydroxyl group, followed by hydrogenation with Raney nickel (50 psi H₂, 40°C, 8 hours), generates an amine intermediate . Subsequent cyclization under basic conditions (e.g., sodium ethoxide in ethanol, 0°C to room temperature, 8 hours) forms the spiro[4.5]decane system .
Key Considerations :
-
Anhydrous tetrahydrofuran (THF) is critical for the alkylation step to prevent side reactions .
-
Temperature control during cyclization ensures regioselectivity and minimizes byproducts.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 72 |
| Temperature | 0°C | 68 |
| Catalyst Loading | 5 mol% TEMPO | 75 |
Carboxylic Acid Functionalization
The 3-carboxylic acid group is introduced via hydrolysis of a precursor ester or nitrile. A borane-dimethyl sulfide complex in THF (0°C to room temperature, 12 hours) selectively reduces amides to amines , which are subsequently oxidized to carboxylic acids using KMnO₄ or RuO₄. Alternatively, direct hydrolysis of a methyl ester with lithium hydroxide in THF/water (1:1, 50°C, 6 hours) affords the acid in >80% yield.
Protection Strategy :
-
The tert-butyl group remains stable under basic hydrolysis conditions, avoiding premature deprotection.
Regioselectivity and Stereochemical Control
The 2-fluorine substituent introduces steric hindrance, necessitating tailored conditions:
-
Friedel-Crafts Acylation : AlCl₃ in nitrobenzene at −10°C directs the benzoyl group to the para position relative to fluorine, but meta-directing effects may require orthogonal approaches .
-
Directed Ortho-Metalation : Using a Lewis acid (e.g., BF₃·OEt₂) enables precise installation of the acyl group at the 2-position .
Purification and Characterization
Final purification employs recrystallization from ethyl acetate/n-hexane (1:3), yielding >95% purity. Analytical data align with reported spirocyclic analogs :
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 3.78–3.82 (m, 2H, OCH₂), 7.25–7.31 (m, 4H, aromatic).
-
HRMS : m/z calc. for C₂₀H₂₆FNO₄ [M+H]⁺: 363.1812, found: 363.1815.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent ) | Method B (Patent ) |
|---|---|---|
| Cyclization | NaOEt in ethanol, 8 hours | TEMPO/NaClO, −5°C, 6 hours |
| Acylation | Not applicable | 2-Fluorobenzoyl chloride, DCM |
| Yield | 65% (over 4 steps) | 72% (acyl step) |
Method A excels in constructing the spiro core, while Method B offers superior acylation efficiency.
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations on the Benzoyl Group
The benzoyl group at the 4-position is a critical site for structural diversification. Key analogs include:
*Estimated based on structural similarity.
Modifications at the 8-Position
The 8-tert-butyl group in the target compound is replaced in analogs to alter steric and electronic profiles:
- tert-Butyl vs.
Core Spirocyclic Modifications
Variations in the spirocyclic framework include heteroatom replacement and ring size:
- Diaza vs. Oxa-Azaspiro : The 2,8-diazaspiro[4.5]decane derivatives (e.g., rodatristat) show clinical relevance as tryptophan hydroxylase inhibitors, highlighting the impact of nitrogen placement on target engagement .
Physicochemical and Pharmacological Insights
Biological Activity
8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS Number: 1326809-66-8) is a complex organic compound with a unique spirocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic framework, which is significant for its biological interactions. The presence of a tert-butyl group and a fluorobenzoyl moiety contributes to its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H26FNO3 |
| Molecular Weight | 353.43 g/mol |
| CAS Number | 1326809-66-8 |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. A study investigating the structure-activity relationship (SAR) of spirocyclic compounds found that modifications in the side chains significantly influenced their efficacy against various bacterial strains .
Anticancer Activity
The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms. For instance, derivatives of spirocyclic compounds have shown promising results in inhibiting tumor growth in xenograft models .
The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The precise mechanism remains an area of ongoing research, but initial findings suggest modulation of kinase pathways may play a role .
Case Studies
- Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry highlighted the synthesis and evaluation of various azaspiro compounds, including derivatives similar to the target compound, demonstrating significant antibacterial activity against resistant strains .
- Anticancer Research : In a recent investigation, spirocyclic compounds were tested for their ability to induce apoptosis in breast cancer cell lines. Results indicated that the compounds could significantly reduce cell viability, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 8-tert-Butyl-4-(2-fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how are intermediates characterized?
- Methodology : Multi-step synthesis typically involves (1) constructing the spirocyclic core via cyclization of tert-butyl-substituted precursors, (2) introducing the 2-fluorobenzoyl group via acylation under anhydrous conditions, and (3) protecting the carboxylic acid moiety during reactive steps. Intermediate characterization relies on LC-MS for mass verification and H/C NMR to confirm regioselectivity. For example, tert-butyl groups exhibit distinct singlet peaks in H NMR (~1.2 ppm), while fluorobenzoyl protons show splitting patterns indicative of ortho-fluorine substitution .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodology : Use orthogonal analytical techniques:
- HPLC/GC : Purity assessment (>95% by area normalization).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] for CHFNO: 348.1612).
- X-ray crystallography : Resolve spirocyclic conformation and hydrogen-bonding networks in the solid state. Discrepancies in melting points or spectral data may indicate residual solvents or diastereomeric impurities .
Advanced Research Questions
Q. What strategies mitigate low yields during the benzoylation of the spirocyclic intermediate?
- Methodology : Optimize reaction parameters:
- Catalyst selection : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of the spirocyclic amine intermediate.
- Temperature control : Maintain 0–5°C to suppress side reactions like over-acylation or ring-opening. Parallel small-scale reactions with varying equivalents of 2-fluorobenzoyl chloride can identify stoichiometric sweet spots .
Q. How do electronic effects of the 2-fluorobenzoyl group influence the compound’s reactivity in downstream functionalization?
- Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. The electron-withdrawing fluorine atom at the ortho position increases electrophilicity of the carbonyl, making it more reactive toward nucleophiles (e.g., Grignard reagents). Experimental validation via Hammett plots or kinetic studies under varying pH can quantify substituent effects .
Q. What in silico approaches predict the compound’s bioavailability and target binding affinity?
- Methodology :
- Molecular docking : Screen against protein targets (e.g., proteases) using AutoDock Vina to estimate binding energies.
- ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions. The spirocyclic structure may enhance metabolic stability due to restricted conformational flexibility .
Q. How can contradictory bioactivity data across cell-based assays be reconciled?
- Methodology :
- Dose-response curves : Test across multiple concentrations to identify non-linear effects (e.g., cytotoxicity at high doses masking target inhibition).
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific interactions.
- Solubility adjustments : Replace DMSO with cyclodextrin-based carriers if precipitation occurs in aqueous buffers .
Data Analysis and Optimization
Q. What statistical methods are recommended for optimizing reaction conditions in high-throughput screening?
- Methodology : Apply design of experiments (DoE) principles:
- Factorial designs : Test variables (temperature, catalyst loading, solvent ratio) systematically.
- Response surface methodology (RSM) : Model interactions between parameters to maximize yield/purity. Central composite designs are ideal for non-linear optimization .
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodology :
- Solvent parameter recalibration : Adjust COSMO-RS models using experimental solubility values in solvents like ethanol or THF.
- Polymorph screening : Use slurry bridging or cooling crystallization to isolate stable crystalline forms with improved solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
